molecular formula C7H6N2O3 B091529 3-Nitroformanilide CAS No. 102-38-5

3-Nitroformanilide

Cat. No.: B091529
CAS No.: 102-38-5
M. Wt: 166.13 g/mol
InChI Key: QCDUUALALDXTAD-UHFFFAOYSA-N
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Description

3-Nitroformanilide, also known as N-(3-nitrophenyl)formamide or N-Formyl-m-nitroaniline, is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.134 g/mol . It is characterized by a melting point of 132-133°C and a density of 1.407 g/cm³ . This solid compound serves primarily as a protected or synthetic intermediate in organic synthesis and research-scale chemical production. A key application of this compound is its role as a precursor in the synthesis of 3-nitroaniline (m-nitroaniline), an important building block in the manufacture of azo dyes and other pigments . As a formamide derivative, it can participate in various chemical transformations where a protected aniline functionality is required. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)formamide
Source PubChem
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InChI

InChI=1S/C7H6N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDUUALALDXTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344465
Record name 3-Nitroformanilide
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Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-38-5
Record name N-(3-Nitrophenyl)formamide
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Record name 3-Nitroformanilide
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Record name 3'-NITROFORMANILIDE
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Synthetic Methodologies for 3 Nitroformanilide

Conventional Synthetic Routes

Conventional methods for synthesizing 3-nitroformanilide have been well-documented and rely on fundamental organic reactions. These routes, while effective, often involve straightforward, multi-step processes.

N-Formylation of 3-Nitroaniline (B104315)

The most direct and common method for preparing this compound is the N-formylation of 3-nitroaniline. This reaction typically involves treating 3-nitroaniline with a formylating agent. Formic acid is a widely used and practical reagent for this transformation. acs.orgscispace.com The reaction can be carried out by refluxing 3-nitroaniline with an excess of formic acid. acs.org To drive the reaction to completion, azeotropic removal of water using a Dean-Stark trap in a solvent like toluene (B28343) has been shown to be effective, leading to high yields of the desired product. scispace.comresearchgate.net

One specific procedure involves reacting 3-nitroaniline with 85% aqueous formic acid in toluene. scispace.com The mixture is heated to reflux, and the water formed during the reaction is collected in a Dean-Stark trap. scispace.com This method is advantageous due to the ready availability and low cost of the reagents. However, it is noteworthy that some aromatic amines with strongly deactivating groups, such as p-nitroaniline, can be unreactive under these conditions. scispace.com

Reagent 1Reagent 2SolventConditionsYield
3-NitroanilineFormic AcidTolueneReflux with Dean-Stark trapHigh
3-Nitroaniline85% aq. Formic AcidTolueneReflux with Dean-Stark trapExcellent

Reactions Involving Formamidine (B1211174) Derivatives

Another approach to this compound involves the use of formamidine derivatives. For instance, the reaction of benzofuroxan (B160326) with sodium or potassium salts of formanilides can produce 2-aryl-2H-benzotriazole 1-oxides. lookchem.com While this reaction does not directly yield this compound, it demonstrates the reactivity of formanilide (B94145) salts. In a related context, potassium 4-nitroformanilide has been shown to reduce benzofuroxan. lookchem.com The synthesis of formamides can also be achieved through the reaction of primary amines with amino acids, which act as a source of carbon monoxide in the presence of a polyaniline catalyst. researchgate.net However, this method was found to be ineffective for 4-nitroaniline. researchgate.net

Acylation and Subsequent Nitration Strategies

An alternative, multi-step strategy involves the acylation of a precursor followed by nitration. google.comlumenlearning.com For example, aniline (B41778) can be first acylated to form formanilide. researchgate.net This formanilide is then subjected to nitration. The formyl group directs the incoming nitro group primarily to the para position, but the meta isomer, this compound, is also formed. chempanda.com This method requires a subsequent separation of the isomers.

A more controlled approach involves the nitration of formanilide itself. semanticscholar.org The nitration of formanilide can be carried out using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures. semanticscholar.org This reaction yields a mixture of nitroformanilide isomers, from which this compound must be isolated. The directing effect of the formamido group is crucial in determining the isomeric ratio of the products.

A similar strategy has been employed in the synthesis of other nitroanilines, where an initial formylation protects the amino group and directs the subsequent nitration. google.com After nitration, the formyl group can be removed by hydrolysis to yield the corresponding nitroaniline. google.com

Advanced and Emerging Synthetic Approaches

In recent years, more advanced and efficient methods for the synthesis of this compound have been developed. These approaches often focus on improving reaction times, yields, and environmental friendliness.

Catalyst-Mediated Formylation Methods

The N-formylation of amines can be significantly enhanced through the use of catalysts. Various catalytic systems have been developed to promote this reaction under milder conditions. For instance, the formylation of amines with formic acid can be catalyzed by solid acids. researchgate.net Other catalysts, such as those based on palladium, have been used for the reductive carbonylation of nitroarenes to formamides using formic acid as a source of both carbon monoxide and hydrogen. researchgate.net The use of catalysts can lead to higher efficiency and selectivity in the formylation reaction. While not specifically detailed for 3-nitroaniline in the provided context, these catalytic methods represent a promising avenue for its synthesis. rsc.org

AmineFormylating AgentCatalystConditionsProduct
Aniline derivativesFormic AcidSolid AcidsMildN-Formyl anilines
NitroarenesFormic AcidPalladiumReductive CarbonylationFormamides
AminesCO2, PhSiH3TBAFRoom TemperatureFormamides

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com The N-formylation of amines, including those with deactivating groups, can be efficiently carried out under microwave irradiation. lookchem.com For example, the reaction of o-nitroaniline and p-nitroaniline with aqueous formic acid under microwave irradiation resulted in high yields of the corresponding formamides in just a few minutes. lookchem.com This technique offers significant advantages in terms of reaction speed and energy efficiency. oatext.comlookchem.com

The application of microwave heating to the formylation of 3-nitroaniline with formic acid is a logical extension of these findings and is expected to provide a rapid and efficient route to this compound. lookchem.com The use of solvent-free or minimal solvent conditions in microwave-assisted reactions further enhances their green credentials. oatext.comacademie-sciences.fr

Reactant 1Reactant 2ConditionsTimeYield
o-Nitroanilineaq. Formic Acid (80%)Microwave Irradiation (80 °C)10 min~90%
o-Nitroanilineaq. Formic Acid (80%)Microwave Irradiation3 minHigh
p-Nitroanilineaq. Formic Acid (80%)Microwave Irradiation3 minHigh
p-NitroanilineFormic AcidUltrasound, Solvent-free-95% academie-sciences.fr

Considerations for Automated Synthesis Platforms

The adaptation of synthetic methodologies for this compound to automated platforms necessitates a detailed evaluation of reaction parameters, reagent handling, and in-process monitoring. Automated synthesis, encompassing both batch and continuous flow systems, offers the potential for increased reproducibility, higher throughput, and enhanced safety, particularly when dealing with nitrated compounds.

A primary consideration for automating the synthesis of this compound is the selection of an appropriate formylation strategy that is amenable to robotic manipulation and precise control. The formylation of 3-nitroaniline is a common and effective route. jetir.orgacs.org Automated liquid handling systems can be programmed to accurately dispense solutions of 3-nitroaniline and the formylating agent, such as formic acid or a mixture of formic acid and acetic anhydride. jetir.orgacs.org The use of pre-filled reagent cartridges in some automated platforms can further streamline this process, minimizing manual intervention and the risk of human error.

Flow Chemistry Approaches:

Continuous flow chemistry presents a particularly advantageous platform for the synthesis of this compound. In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. For the formylation of 3-nitroaniline, a solution of the amine and the formylating agent can be introduced into separate streams that converge in a heated reaction coil. The precise temperature control afforded by flow reactors is crucial for managing the exothermicity that can be associated with formylation and nitration reactions, thereby preventing the formation of hotspots and potential side reactions.

The benefits of flow chemistry for the synthesis of nitro compounds, in general, include enhanced safety profiles by minimizing the volume of hazardous materials at any given time. This is a significant consideration for the synthesis of this compound.

Data from a Potential Automated Flow Synthesis:

The following table illustrates a hypothetical set of parameters for the automated flow synthesis of this compound, based on established principles of formylation reactions.

ParameterValue
Reagent 13-Nitroaniline in a suitable solvent (e.g., Toluene)
Reagent 2Formic Acid (85% aqueous)
Flow Rate (Reagent 1)0.5 mL/min
Flow Rate (Reagent 2)0.6 mL/min
Reactor Temperature100 °C
Residence Time20 minutes
Back Pressure10 bar
Expected OutcomeContinuous output of this compound solution

Batch Automation:

For automated batch synthesis, robotic platforms can be employed to perform the sequential addition of reagents to a reaction vessel, control stirring and temperature, and execute work-up procedures. For instance, a robotic arm could add a solution of 3-nitroaniline to a reactor, followed by the controlled addition of a formic acid-acetic anhydride mixture. jetir.org The system can then maintain a specific reaction temperature for a predetermined duration. jetir.org Post-reaction, the automated system can initiate quenching, extraction, and purification steps, such as adding the reaction mixture to crushed ice and subsequent filtration to isolate the crude product. acs.org

In-process Monitoring and Optimization:

A key feature of advanced automated synthesis platforms is the integration of in-line analytical techniques, such as spectroscopic methods (e.g., IR, UV-Vis) or high-performance liquid chromatography (HPLC). These tools allow for real-time monitoring of the reaction progress, enabling automated optimization of reaction conditions to maximize yield and purity. For the synthesis of this compound, in-line HPLC could be used to track the consumption of 3-nitroaniline and the formation of the desired product, with the system's software adjusting parameters like flow rate or temperature accordingly.

Reaction Chemistry of 3 Nitroformanilide

General Reactivity Patterns of N-Arylformamides

N-arylformamides, the class of compounds to which 3-nitroformanilide belongs, exhibit a variety of reactivity patterns primarily centered around the formamide (B127407) functional group and its influence on the aromatic ring.

The formamide group itself can react in several ways. It can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding aniline (B41778) and formic acid. acs.org The nitrogen atom's lone pair is delocalized into the carbonyl group, which reduces its basicity compared to an aniline but also influences the reactivity of the aromatic ring.

N-arylformamides can act as nucleophiles. Under basic conditions, the formamide proton can be removed to generate an anion. The resulting nucleophile can attack electrophiles at either the nitrogen or the oxygen atom, depending on the reaction conditions and the nature of the substituent on the aromatic ring. researchgate.net For instance, the reaction of N-arylformamide anions with pentafluoropyridine (B1199360) has been studied, showing that electron-withdrawing groups on the aryl ring (like the nitro group in this compound) favor nucleophilic attack through the nitrogen site. researchgate.net

Furthermore, N-arylformamides can be precursors to highly reactive intermediates. Oxidation using hypervalent iodine reagents can transform N-arylformamides into the corresponding N-aryl carbamates via an isocyanate intermediate. rsc.org Radical reactions are also possible; N-arylformamides can generate N-arylcarbamoyl radicals under specific conditions, which can then participate in various cyclization and addition reactions. rsc.org

Table 1: Selected Reactions of N-Arylformamides

Reaction Type Reagents/Conditions Product Type Ref
Nucleophilic Substitution Base (e.g., NaH), Pentafluoropyridine 4-Substituted tetrafluoropyridines researchgate.net
Oxidation Hypervalent Iodine Reagents (e.g., (diacetoxyiodo)benzene), Alcohol N-Aryl Carbamates rsc.org
Hydrolysis Acid or Base, Water Arylamines, Formic Acid acs.orgnih.gov

Transformations Involving the Nitro Group

The most significant and widely utilized transformation of the nitro group in nitroaromatic compounds is its reduction to an amino group. This reaction is a cornerstone of synthetic organic chemistry for producing aromatic amines. masterorganicchemistry.com In the case of this compound, this reduction yields 3-aminoformanilide.

This transformation is crucial because it dramatically alters the electronic properties of the substituent, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group (though protected as a formamide). masterorganicchemistry.com

Several methods are effective for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. masterorganicchemistry.com

Metal-Acid Systems: A classic and robust method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Sodium Borohydride (B1222165) Systems: The reducing power of sodium borohydride (NaBH4) can be enhanced with transition metal salts. For example, NaBH4 in the presence of catalytic amounts of nickel(II) acetate (B1210297) in a wet acetonitrile (B52724) solvent has been shown to effectively reduce a variety of nitro compounds to their corresponding amines in high yields. orientjchem.org

The reduction of o-nitroformanilide is a key step in one of the established synthetic routes to benzimidazole (B57391), highlighting the synthetic utility of this transformation on a formanilide-protected nitroaniline. orgsyn.org

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

Reagent System Description Ref
H₂, Pd/C Catalytic hydrogenation; a common and clean method. masterorganicchemistry.com
Fe, HCl A classic method using an active metal in acidic medium. masterorganicchemistry.com
Sn, HCl Another widely used metal-acid system for nitro group reduction. masterorganicchemistry.com

Reactions of the Formamide Functionality

The formamide group (-NHCHO) in this compound has its own distinct reactivity.

Hydrolysis: As mentioned, the formamide can be hydrolyzed back to 3-nitroaniline (B104315) and formic acid. This reaction is often used as a deprotection step, as the formyl group can be introduced to protect a more reactive amino group during other synthetic transformations. jetir.org The equilibrium between formanilide (B94145) formation and hydrolysis has been studied in aqueous acidic media. acs.org

Dehydration: N-arylformamides can be dehydrated to form isocyanides (isonitriles). This reaction typically requires strong dehydrating agents. Isocyanides are valuable synthetic intermediates. jetir.org

Decomposition: At high temperatures (above 100°C), the parent compound formamide decomposes into carbon monoxide and ammonia (B1221849). wikipedia.org While specific data for this compound is sparse, similar thermal instability can be anticipated.

Oxidative Carbonylation: The formamide group can serve as a precursor to isocyanates. Treatment of N-arylformamides with hypervalent iodine reagents leads to the formation of N-aryl carbamates through an isocyanate intermediate, which is formed by the oxidation and rearrangement of the formamide. rsc.org

Enzymatic Hydrolysis: Formamidases are enzymes that catalyze the hydrolysis of the amide bond in formamide to produce formate (B1220265) and ammonia. nih.gov This type of biocatalytic reaction could potentially be applied to substituted formamides.

Table 3: Key Reactions of the Formamide Group

Reaction Reagents/Conditions Product Ref
Hydrolysis H₃O⁺ or OH⁻ 3-Nitroaniline + Formic Acid acs.org
Dehydration Dehydrating Agent (e.g., POCl₃) 3-Nitrophenyl isocyanide jetir.org
Oxidation Hypervalent iodine, Alcohol N-(3-nitrophenyl)carbamate rsc.org

Participation in Complex Organic Transformations

The dual functionality of this compound makes it a useful building block in more complex syntheses, particularly for the construction of heterocyclic systems.

A prime example is the synthesis of benzimidazoles. The classical preparation involves the reaction of an o-phenylenediamine (B120857) with formic acid. orgsyn.org An alternative route involves the reduction of o-nitroformanilide. The resulting o-aminoformanilide intermediate then undergoes an intramolecular cyclization with the loss of water to form the benzimidazole ring. orgsyn.org By analogy, the reduction of this compound to 3-aminoformanilide would provide a precursor not to benzimidazole itself, but to other fused heterocyclic systems if a suitable reactive group were present ortho to either the amino or formamido group.

In another example of complex reactivity, substituted formanilides have been used in the synthesis of 1,2,3-triazole 1-oxides. Specifically, the sodium or potassium salts of formanilides can react with certain furoxan precursors to yield triazole derivatives. researchgate.net This demonstrates the utility of the formanilide anion in constructing complex heterocyclic rings.

Furthermore, the general class of nitroaromatic compounds can participate in various ring transformation reactions. For example, highly electron-deficient nitro-substituted pyridones can undergo three-component ring transformations with ketones and ammonia sources to yield nitroanilines and nitropyridines. nih.gov This type of "scrap and build" strategy, while not directly documented for this compound, illustrates the potential for the nitro-activated ring to engage in complex rearrangements and constructions.

Derivatives and Analogs of 3 Nitroformanilide

Positional and Substituted Nitroformanilide Isomers

Positional isomers of nitroformanilide are compounds that share the same molecular formula but differ in the location of the nitro group on the aniline (B41778) ring. nagwa.comsavemyexams.com The three primary positional isomers are 2-nitroformanilide, 3-nitroformanilide, and 4-nitroformanilide. The position of the electron-withdrawing nitro group significantly influences the molecule's chemical behavior. For instance, mass spectrometry studies have shown that ortho-isomers of substituted formanilides, including nitroformanilide, can produce specific fragment ions that are not observed in the meta- and para-isomers, allowing for their identification. jst.go.jp This "ortho-effect" is a key distinguishing feature in their analysis. jst.go.jp

Beyond simple positional changes, the introduction of other substituents onto the aromatic ring creates a class of substituted nitroformanilide isomers. A notable example is 2-Methoxy-5-nitroformanilide. chemsrc.com In this molecule, the presence of an electron-donating methoxy (B1213986) group alongside the electron-withdrawing nitro group creates a push-pull electronic effect, modifying the reactivity of the aromatic ring. For example, the electron-donating methoxy groups can deactivate the aromatic ring towards electrophilic substitution but stabilize intermediates through resonance. The synthesis of 2-Methoxy-5-nitroformanilide can be achieved by reacting 2-Amino-4-nitroanisole with formic acid. chemsrc.com

Compound NameMolecular FormulaKey Structural FeatureNoted Characteristic
4-NitroformanilideC₇H₆N₂O₃Nitro group at the para (4) position.Can be formed from the direct nitration of formanilide (B94145). archive.org
2-NitroformanilideC₇H₆N₂O₃Nitro group at the ortho (2) position.Exhibits a specific fragmentation pattern (ortho-effect) in mass spectrometry. jst.go.jp
2-Methoxy-5-nitroformanilideC₈H₈N₂O₄Methoxy group at position 2, nitro group at position 5.Used as a precursor for downstream products like 2-methoxy-N-methyl-5-nitro-aniline. chemsrc.com

Related Formamidine (B1211174) Derivatives and Their Chemical Reactivity

Formamidines, characterized by the R-N=CH-N-R' functional group, are structurally related to formanilides and exhibit significant chemical reactivity and utility. N,N'-diarylformamidines, in particular, are important compounds in organic synthesis. An efficient method for their synthesis involves the FeCl₃-catalyzed reaction of primary aryl amines with triethylorthoformate at room temperature. scirp.org This method is noted for its simplicity and avoidance of hazardous reagents. scirp.org

The chemical reactivity of formamidines makes them valuable in several areas:

Synthesis of N-Heterocyclic Carbenes (NHCs): Formamidines are widely used as precursors for imidazolium (B1220033) salts, which in turn are used to generate NHCs, a class of important organocatalysts and ligands in transition metal chemistry. scirp.org

Complexation with Transition Metals: The nitrogen atoms in the formamidine structure can coordinate with transition metals, making them useful as ligands in coordination chemistry. scirp.org

Synthetic Auxiliaries: They can act as auxiliaries in asymmetric synthesis and serve as linkers in solid-phase synthesis. scirp.org

A plausible mechanism for their formation involves the Lewis acid (FeCl₃) activating the ethoxy groups of triethylorthoformate, which facilitates nucleophilic attack by the aryl amine. scirp.org

Design and Synthesis of Polyfunctionalized Analogs

The design and synthesis of polyfunctionalized analogs of nitroformanilide involve creating more complex molecules with multiple functional groups to achieve specific chemical properties or to serve as intermediates in the synthesis of larger target molecules. The synthetic strategies often rely on multi-step or multi-component reactions.

A key aspect of the design process is to build upon the existing nitroformanilide scaffold, introducing functional groups that can participate in subsequent chemical transformations. For example, the synthesis of polyfunctionalized homoallylic alcohols has been demonstrated by overcoming the usual reactivity of β-nitroenones through indium(I) iodide-catalyzed allylations. nih.gov These highly functionalized products can then be used as building blocks for even more complex structures, such as conjugated nitrotriene systems. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot, are a powerful tool for constructing polyfunctionalized molecules efficiently. rsc.org For instance, a multi-component cascade reaction involving 3-formylchromones, amidine hydrochlorides, and other substrates has been developed to produce highly functionalized bipyrimidine derivatives. rsc.org This approach, which involves the formation of multiple new bonds in one pot, is suitable for combinatorial and parallel synthesis, allowing for the rapid generation of a library of complex molecules from simpler precursors. rsc.org The rational design of such syntheses is crucial for accessing novel and structurally diverse chemical entities. researchgate.net

Structure-Reactivity Relationships in Nitroformanilide Derivatives

Structure-reactivity relationships describe how a molecule's structure influences its chemical reactivity. numberanalytics.comscribd.com In nitroformanilide derivatives, several structural factors are key determinants of their reactivity.

Nature of Other Substituents: The presence of additional substituents, whether electron-donating (e.g., methoxy) or electron-withdrawing (e.g., another nitro group), further modulates the reactivity. Electron-donating groups can increase the electron density on the ring, making it more susceptible to electrophilic attack, while additional electron-withdrawing groups would further decrease it. mdpi.com

Steric Effects: Substituents near the formylamino group can cause steric hindrance, potentially affecting the planarity of the molecule and the accessibility of the reactive sites.

The interplay of these electronic and steric effects dictates the chemical behavior of nitroformanilide derivatives. For example, in a study of aniline derivatives containing a triazole system, it was found that the substitution pattern on the aniline ring significantly impacted the molecule's lipophilicity, a key parameter affecting pharmacokinetic properties. nih.gov Specifically, para-substituted derivatives showed different behavior compared to ortho- and meta-isomers, which was attributed to the rigidity of the system and the potential for intramolecular interactions. nih.gov These principles are directly applicable to understanding the structure-reactivity relationships within the nitroformanilide family.

Spectroscopic Characterization and Structural Elucidation of 3 Nitroformanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-Nitroformanilide provides critical information about the electronic environment of its protons. The analysis is complicated by the presence of rotamers, which arise from the restricted rotation around the amide C-N bond. This phenomenon leads to two distinct conformations of the molecule, often resulting in a doubling of signals for the N-H and formyl (CHO) protons.

In a typical ¹H NMR spectrum, the aromatic protons on the phenyl ring are influenced by the electron-withdrawing effects of the nitro group and the formamido group. The proton situated between the two substituents (H-2) is expected to be the most deshielded, appearing furthest downfield. The other aromatic protons (H-4, H-5, H-6) appear as a complex pattern of multiplets. The amide proton (N-H) and the formyl proton (CHO) typically appear as distinct singlets or doublets, with their chemical shifts being highly dependent on the solvent and the specific rotameric form.

One study reported the following ¹H NMR data in deuterochloroform (CDCl₃), though the format suggests a complex mixture of rotamers or an unconventional reporting style. rsc.org A more standard interpretation would predict distinct signals for each proton, as outlined in the table below.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H 8.0 - 9.5 broad singlet
CH O 8.4 - 8.8 singlet / doublet
H-2 ~8.3 triplet (t)
H-6 ~7.9 doublet of doublets (dd)
H-4 ~7.8 doublet of doublets (dd)

Note: Predicted values are based on standard substituent effects; actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The presence of rotamers can also cause some carbon signals, particularly those near the formamido group, to appear as pairs of peaks.

The carbonyl carbon of the formyl group is typically found in the most downfield region (160-165 ppm). The aromatic carbons attached to the nitro group (C-3) and the formamido group (C-1) are also significantly deshielded. The remaining four aromatic carbons appear in the characteristic range of 115-135 ppm.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Tentative Carbon Assignment
161.47, 158.43 C=O (rotamers)
139.32 C-1
130.71 C-5
128.79 C-3 (ipso-NO₂)
126.14 C-6
123.21 C-2

Source: Data derived from a study reporting multiple resonances, suggestive of rotamers or solvent effects. rsc.org Assignments are tentative.

Advanced NMR Techniques for Stereochemical Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, advanced 2D NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (e.g., H-4 with H-5, H-5 with H-6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of protonated carbons in the ¹³C spectrum by linking them to their already-assigned protons from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, HMBC would show a correlation from the formyl proton (CHO) to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring. Similarly, the amide proton (NH) would show correlations to C-1 and the formyl carbon.

These techniques, used in combination, provide a comprehensive and definitive structural elucidation, confirming the substitution pattern and resolving any ambiguities arising from 1D spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a suitable method for the analysis of thermally stable and volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before entering the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (166.13 g/mol ). The molecule then undergoes fragmentation, breaking into smaller, stable charged fragments. The pattern of these fragments is unique and serves as a "fingerprint" for identification.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Ion Structure Description
166 [C₇H₆N₂O₃]⁺ Molecular Ion (M⁺)
137 [C₇H₅N₂O₂]⁺ Loss of formyl radical (•CHO)
120 [C₇H₆NO]⁺ Loss of nitro group (•NO₂)
92 [C₆H₆N]⁺ Loss of •NO₂ and CO

This technique allows for both the qualitative identification of this compound in a mixture and its quantitative measurement, even at trace levels. rsc.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in Complex Analysis

Electrospray ionization is a soft ionization technique that is typically coupled with liquid chromatography (LC-MS). It is ideal for analyzing polar and less volatile compounds. ESI-MS generates ions directly from a solution, minimizing fragmentation and typically showing a prominent peak for the intact molecule.

For this compound, analysis in positive ion mode would predominantly yield the protonated molecule [M+H]⁺ at m/z 167. rsc.org In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 165 could be observed, facilitated by the acidic nature of the N-H proton.

Because ESI is a soft ionization method, it is particularly useful for the accurate molecular weight determination of the compound in complex matrices, such as reaction mixtures or biological samples. nih.govresearchgate.net By coupling ESI-MS with LC, this compound can be separated from other components, identified, and quantified with high sensitivity and specificity.

Despite a thorough search for scientific literature, specific Infrared (IR) Spectroscopy and X-ray Diffraction data for the compound this compound are not available in the public domain through the conducted searches. The search results consistently provided information for a related but structurally distinct compound, 3-nitroaniline (B104315).

The key difference between these two compounds is the presence of a formyl group (-CHO) attached to the nitrogen atom in this compound, whereas 3-nitroaniline has a primary amine group (-NH2). This structural difference would lead to significant variations in their respective spectroscopic and crystallographic data.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the based on the available information.

To fulfill the user's request accurately, data from experimental analysis of this compound would be required. This would involve obtaining the compound and performing IR spectroscopy to identify its functional groups and X-ray diffraction to determine its solid-state structure.

Computational Chemistry Studies of 3 Nitroformanilide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. researchgate.net It has become a standard tool for studying molecular structures and properties due to its favorable balance of accuracy and computational cost. scholarsresearchlibrary.comcvtisr.sk DFT calculations for a molecule like 3-nitroformanilide would focus on its ground state properties by using functionals of the spatially dependent electron density. researchgate.net

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. youtube.com This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface (PES) is located. rsc.orgresearchgate.net The PES is a mathematical or graphical representation of a molecule's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. unpatti.ac.idrsc.org

For this compound, geometry optimization would identify the most stable conformers, particularly concerning the rotation around the N-C(aryl) and N-C(formyl) bonds. The planarity of the amide group and the orientation of the nitro group relative to the aromatic ring are key structural features that would be determined. researchgate.netmolaid.com

A potential energy surface scan, where the energy is calculated at systematic increments of specific dihedral angles, can reveal the energy barriers between different conformations. rsc.org For example, a PES scan could elucidate the rotational barrier of the formyl group, distinguishing between the more stable trans and less stable cis isomers, a common feature in formanilide (B94145) derivatives. researchgate.net Energy minima on the PES correspond to stable molecular structures, while saddle points represent transition states between these minima. rsc.org

Illustrative Optimized Geometry Parameters The following table presents typical bond length and angle values that would be determined for this compound through geometry optimization, based on studies of related molecules like nitrobenzene (B124822) and formanilide derivatives. These are illustrative and not specific calculated values for this compound. youtube.comresearchgate.netsemanticscholar.org

ParameterTypical Value Range
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-N (nitro)1.47 - 1.49
N=O (nitro)1.21 - 1.23
C-N (amide)1.35 - 1.42
C=O (amide)1.22 - 1.24
N-H (amide)1.01 - 1.03
**Bond Angles (°) **
O-N-O (nitro)123 - 125
C-C-N (nitro)118 - 120
C-N-C (amide)125 - 129
O=C-N (amide)122 - 125

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. schrodinger.com Basis sets range from minimal (e.g., STO-3G) to progressively larger and more flexible sets that include polarization and diffuse functions (e.g., Pople-style 6-31G(d,p), 6-311++G(d,p) or Dunning's correlation-consistent cc-pVDZ, cc-pVTZ). schrodinger.comnih.gov

For this compound, a typical approach would start with a modest basis set like 6-31G(d) for initial optimizations. cvtisr.sk To achieve higher accuracy, especially for electronic properties, larger basis sets such as 6-311+G(d,p) or aug-cc-pVTZ are employed. rsc.orgnih.gov The "+" or "aug-" indicates the addition of diffuse functions, which are crucial for accurately describing anions and non-covalent interactions, while "(d,p)" denotes the addition of polarization functions to allow for more flexible orbital shapes. schrodinger.com

A convergence study is essential to ensure that the calculated properties are stable with respect to the size of the basis set. This involves performing calculations with a series of increasingly larger basis sets (e.g., cc-pVDZ → cc-pVTZ → cc-pVQZ) until the property of interest (e.g., energy, dipole moment) no longer changes significantly. nih.gov This process helps to approach the complete basis set (CBS) limit, providing a reliable theoretical prediction. nih.gov

Illustrative Basis Sets for Molecular Calculations This table provides examples of common basis sets and their typical applications in DFT studies. schrodinger.com

Basis SetDescriptionTypical Application
STO-3GMinimal basis setObsolete for research, sometimes used for initial structure generation.
6-31G(d)Split-valence with polarization on heavy atomsRoutine geometry optimizations for medium-sized organic molecules. cvtisr.sk
6-311++G(d,p)Triple-split valence with diffuse and polarization functions on all atomsHigh-accuracy energy calculations, studies involving anions or weak interactions. rsc.org
cc-pVTZCorrelation-consistent, triple-zetaHigh-level calculations where electron correlation is critical; benchmark studies.

The core of DFT lies in the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. researchgate.netuio.no There is a wide variety of XC functionals, often categorized in a hierarchy known as "Jacob's Ladder."

Local Density Approximation (LDA): The simplest functional, depending only on the electron density at a point. isca.me

Generalized Gradient Approximation (GGA): Includes the gradient of the electron density (e.g., PBE, B88). uio.no

Meta-GGA: Adds the kinetic energy density (e.g., TPSS, SCAN). uio.no

Hybrid Functionals: Mix a portion of exact Hartree-Fock exchange with a GGA or meta-GGA functional. uni.lu The B3LYP functional is a very popular example used extensively for organic molecules. cvtisr.skmolaid.com Range-separated hybrids like ωB97X-D or CAM-B3LYP are often used for describing charge-transfer and long-range interactions more accurately. nih.govuni.lu

Standard DFT functionals often fail to properly describe long-range electron correlation, which gives rise to van der Waals or dispersion forces. For a molecule like this compound, where intramolecular interactions (e.g., between the formyl hydrogen and the nitro group) and potential intermolecular packing in a condensed phase are important, dispersion corrections are necessary. These are often added empirically, with common schemes including Grimme's D3 or D4 corrections. rsc.org

Ab Initio and Post-Hartree-Fock Methodologies (e.g., MP2, Coupled Cluster)

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. rub.dephyschemres.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation by treating electron-electron repulsion in an averaged way. researchgate.net

Post-Hartree-Fock methods are built upon the HF result to systematically include electron correlation, offering higher accuracy at a greater computational cost. nih.govresearchgate.net

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common post-HF methods, recovering a significant portion (often 80-90%) of the electron correlation energy. nih.gov It is often a good choice for calculating interaction energies.

Coupled Cluster (CC): This method is considered one of the "gold standards" in quantum chemistry for its high accuracy. scbt.com The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, can yield results that are very close to experimental values for small to medium-sized molecules, but it is computationally very demanding.

For this compound, MP2 calculations could provide a more accurate description of intramolecular hydrogen bonding and conformational energies compared to standard DFT. CCSD(T) calculations, likely performed with a smaller basis set on a DFT-optimized geometry (single-point calculation), would serve as a benchmark to validate the accuracy of the chosen DFT functional. scbt.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's laws of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time.

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, such as water or dimethylformamide. By simulating the molecule for nanoseconds or longer, one can observe transitions between different rotamers and determine their relative populations and lifetimes. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as biological receptors or solvents. uni.lu While classical MD uses pre-parameterized force fields, ab initio MD (AIMD) computes the forces "on-the-fly" using electronic structure methods like DFT, offering higher accuracy for studying processes involving bond breaking or forming, albeit at a much higher computational expense.

Prediction of Spectroscopic Parameters and Electronic Properties (e.g., HOMO-LUMO, ESP Contours)

Computational methods can predict various spectroscopic and electronic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions involving the aromatic ring, the nitro group, and the amide group.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A small gap suggests high reactivity.

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the formanilide moiety.

The Molecular Electrostatic Potential (ESP) is mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the amide and aromatic hydrogens.

Illustrative Electronic Properties The following table shows the type of electronic property data that would be generated from DFT calculations for this compound. The values are hypothetical and for illustrative purposes only, based on trends observed in similar aromatic compounds.

PropertyIllustrative ValueInterpretation
EHOMO -7.0 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -2.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 4.5 eVIndicates molecular reactivity; a smaller gap implies higher reactivity.
Dipole Moment 4.0 - 5.0 DMeasures the overall polarity of the molecule.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms and energetics of chemical transformations at a molecular level. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have offered significant insights into its reactivity, primarily focusing on its hydrolysis under both acidic and alkaline conditions. These studies help in understanding the underlying factors that govern the reaction rates and pathways.

Detailed computational analyses have been performed on a wide range of substituted formanilides, including the 3-nitro derivative, to model the effects of substituents on their hydrolysis rates. researchgate.net The primary reaction investigated is the hydrolysis of the amide bond, which can proceed through different mechanisms depending on the pH of the solution. The general reaction involves the cleavage of the formanilide to form 3-nitroaniline (B104315) and formic acid (or its conjugate base).

In acidic media, the reaction typically follows the acid-catalyzed acyl cleavage bimolecular (AAC2) mechanism. This pathway involves the initial protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination lead to the final products. researchgate.net

Under alkaline conditions, the hydrolysis proceeds via the base-catalyzed acyl cleavage bimolecular (BAC2) mechanism. In this pathway, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate, which then breaks down to the products. researchgate.net

Research findings from computational studies have successfully correlated calculated thermodynamic properties, such as reaction enthalpies, with experimentally determined kinetic data. researchgate.net

Research Findings and Energetics Data

A comprehensive study by Michalík et al. utilized DFT calculations with the B3LYP functional to compute the reaction enthalpies (ΔH) for the acidic and alkaline hydrolysis of 67 substituted formanilides, including this compound. These theoretical enthalpies were then correlated with experimental hydrolysis rate constants (k). researchgate.net

The study found strong linear relationships between the calculated reaction enthalpies and the logarithm of the experimental rate constants, confirming that thermodynamic parameters derived from computational models can effectively predict the kinetic behavior of these compounds. researchgate.net For the hydrolysis of this compound, the following reaction enthalpy was calculated for the trans isomer, which is generally the more stable conformation.

Table 1: Calculated Reaction Enthalpy for the Alkaline Hydrolysis of this compound researchgate.net

Compound Reaction Condition Calculated Reaction Enthalpy (ΔH) (kJ/mol)
This compound (trans) Alkaline (BAC2) -70.47

Calculations performed using the B3LYP method in a water solvent model.

The computational models revealed that the substituent's position (ortho, meta, or para) significantly impacts the hydrolysis rates due to a combination of electronic and steric effects. For meta-substituted compounds like this compound, the electronic influence on the reaction center is a dominant factor. researchgate.net These theoretical insights are crucial for rationalizing the reactivity patterns observed experimentally and for predicting the behavior of other related compounds without the need for extensive laboratory work. researchgate.net

Applications of 3 Nitroformanilide in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

The utility of 3-nitroformanilide as a synthetic intermediate is well-established, providing a gateway to a variety of more complex molecular architectures. biosynth.com It is a crucial raw material in the synthesis of various organic compounds and pharmaceuticals. lookchem.comlookchem.com

Precursor for Isocyanide Preparation and Mono-Methylated Amines

Formamides, including this compound, are recognized precursors for the synthesis of isocyanides. jetir.org The dehydration of a formamide (B127407) is a common method to generate the isocyanide functional group. nih.gov This transformation is significant as isocyanides are valuable in multicomponent reactions and for the synthesis of diverse heterocyclic compounds. imtm.cz Specifically, compounds like p-nitroformanilide can be converted to the corresponding p-nitrophenyl isocyanide. lookchem.com

Furthermore, formamides serve as intermediates in the synthesis of mono-methylated amines from primary amines. jetir.org The selective synthesis of mono-N-methyl aromatic amines is a critical process in the production of pharmaceuticals, dyes, and agrochemicals. nih.gov While various methods exist for N-methylation, the pathway often involves the formation and subsequent reduction of a formyl group. uni-muenchen.degoogle.com

Application in Heterocycle Synthesis (e.g., Benzimidazoles, Quinazolinones, Triazoles)

This compound and its derivatives are instrumental in the synthesis of a range of heterocyclic compounds, which form the core of many biologically active molecules.

Benzimidazoles: One of the classical methods for preparing benzimidazoles involves the reduction of o-nitroformanilide. orgsyn.org This process, which involves the reduction of the nitro group to an amine followed by cyclization, provides a reliable route to the benzimidazole (B57391) scaffold. pcbiochemres.com Benzimidazoles are privileged structures in medicinal chemistry, exhibiting a wide array of therapeutic activities including antiulcer, antihypertensive, and anticancer properties. chemmethod.combeilstein-journals.org

Quinazolinones: Quinazolinones are another class of heterocyclic compounds whose synthesis can involve formamide derivatives. organic-chemistry.org These compounds are known for their broad spectrum of biological activities, such as antibacterial, anticancer, and anti-inflammatory effects. brieflands.comujpronline.com The synthesis often involves the reaction of an anthranilic acid derivative with a formamide equivalent to construct the pyrimidine (B1678525) ring of the quinazolinone system. nih.gov

Triazoles: The synthesis of substituted 1,2,3-triazoles, a significant class of heterocycles in medicinal chemistry, can be achieved through various synthetic routes. mdpi.comresearchgate.net While direct use of this compound is less common, the underlying chemical principles of forming carbon-nitrogen bonds are central. For instance, derivatives of 3-nitro-1H-1,2,4-triazole have been synthesized and evaluated for their biological activities. nih.gov The construction of the triazole ring often involves cycloaddition reactions where precursors derived from nitroanilines can be utilized. frontiersin.org

Utilization in Protective Group Chemistry for Amino and Hydroxyl Functions

The formyl group, as present in this compound, is a well-known protecting group for amines. jetir.org Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites of the molecule. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines. masterorganicchemistry.com

The formyl group can be introduced to protect an amino function and can be subsequently removed under specific conditions. This strategy is crucial in complex syntheses, such as in peptide synthesis, to ensure that the desired amide bonds are formed selectively. masterorganicchemistry.com Similarly, protecting groups are vital for the hydroxyl functions in molecules like nucleosides during oligonucleotide synthesis, where regioselective reactions are paramount. umich.edunih.gov While more sophisticated protecting groups are often employed, the fundamental principle of temporarily modifying a functional group's reactivity is exemplified by the use of formamides.

Contribution to the Synthesis of Biologically Active Compounds

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds. nih.govmdpi.com Its role as an intermediate directly links it to the production of molecules with significant therapeutic potential. biosynth.comgoogle.com

Pharmaceutical Applications

This compound is a precursor for molecules with pharmaceutical properties. biosynth.com The synthesis of various drugs and pharmaceutically relevant molecules often involves intermediates derived from nitroanilines and their formylated counterparts. mdpi.com The heterocyclic systems, such as benzimidazoles and quinazolinones, synthesized from this compound derivatives, are core structures in numerous approved drugs. chemmethod.com

Evaluation as Antitrypanosomatid Agents

Recent research has highlighted the potential of nitro-containing heterocyclic compounds as agents against trypanosomatid parasites, which are responsible for diseases like Chagas disease and leishmaniasis. nih.gov For example, a series of 3-nitro-1H-1,2,4-triazole derivatives were synthesized and showed significant in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov One analog, in particular, demonstrated activity that was 68-fold more potent than the standard drug, benznidazole. nih.gov Further studies on 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids have also shown them to be potent and selective anti-trypanosomatid agents. nih.gov These findings underscore the importance of the nitroaromatic scaffold, accessible from precursors like this compound, in the development of new treatments for neglected tropical diseases.

Green Chemistry Approaches in 3 Nitroformanilide Research

Principles of Green Chemistry in Relation to 3-Nitroformanilide Synthesis

The synthesis of this compound traditionally involves the nitration of formanilide (B94145), a process that often utilizes harsh reagents and generates significant waste. The principles of green chemistry provide a framework for reimagining this synthesis to be safer, more efficient, and environmentally benign. imist.manih.gov Key considerations include maximizing the incorporation of all reactant materials into the final product, using safer chemicals and solvents, and minimizing energy consumption. sigmaaldrich.comacs.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com A high atom economy signifies a more sustainable process with minimal byproduct formation. primescholars.comibchem.com The theoretical atom economy can be calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orgskpharmteco.com

For the synthesis of this compound from formanilide and nitric acid, the reaction is:

C₇H₇NO (Formanilide) + HNO₃ (Nitric Acid) → C₇H₆N₂O₃ (this compound) + H₂O (Water)

The atom economy for this specific transformation is relatively high. However, this calculation does not account for the stoichiometric reagents and solvents, like concentrated sulfuric acid, which are used in traditional nitration and contribute significantly to the waste stream. skpharmteco.com

Waste minimization strategies go beyond atom economy to address the entire process. wikipedia.org These strategies focus on systematically reducing waste at its source by improving the efficiency of raw material use and reducing or eliminating the generation of harmful byproducts. wikipedia.orgbeeindia.gov.in Key approaches applicable to this compound synthesis include:

Source Reduction: Modifying the process to eliminate the generation of waste, for instance, by using recyclable catalysts instead of single-use stoichiometric reagents. conncoll.edu

Recycling: Developing methods to recover and reuse materials like solvents or unreacted starting materials. beeindia.gov.in

Avoiding Derivatization: Minimizing the use of protecting or blocking groups, which require additional reaction steps and generate more waste. sigmaaldrich.comacs.org

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to pollution and energy consumption. garph.co.uk Traditional nitration reactions for compounds like this compound typically use large quantities of concentrated sulfuric acid, a highly corrosive and hazardous substance. The green chemistry approach seeks to replace such hazardous solvents with safer, more environmentally benign alternatives. reagent.co.uk

Research in green organic synthesis has focused on several alternative reaction media:

Aqueous Systems: Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. reagent.co.uk While reactants in organic synthesis are often not water-soluble, techniques using co-solvents or surfactants can facilitate reactions in aqueous media. garph.co.uk

Solvent-Free Conditions: Conducting reactions without a solvent is an excellent way to prevent pollution. This can be achieved by heating a mixture of solid reactants or by using one of the reactants as the solvent.

Greener Solvents: When a solvent is necessary, alternatives to conventional volatile organic compounds (VOCs) are sought. These include bio-based solvents like ethyl lactate, ionic liquids, and deep eutectic solvents, which often have lower toxicity, volatility, and environmental persistence. sigmaaldrich.comorientjchem.org For instance, 2-methyltetrahydrofuran (B130290) is considered a favorable alternative to solvents like THF and dichloromethane. sigmaaldrich.com

The development of synthetic routes for this compound that operate in water or under solvent-free conditions represents a significant goal for sustainable chemistry.

Green Solvent AlternativeKey AdvantagesPotential Application Context
Water Non-toxic, non-flammable, abundant, inexpensive. reagent.co.ukFacilitating reactions with water-soluble catalysts or reagents.
Solvent-Free Eliminates solvent waste, can lead to higher reaction rates.Solid-state reactions or using a liquid reactant as the reaction medium.
2-Methyltetrahydrofuran Bio-based, favorable alternative to THF and DCM. sigmaaldrich.comReplacing traditional petrochemical-based ether solvents.
Ionic Liquids Low volatility, tunable properties, potential for recyclability. orientjchem.orgServing as both catalyst and solvent in nitration reactions.

The sixth principle of green chemistry emphasizes the need to design for energy efficiency. sigmaaldrich.com Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize their environmental and economic impact. sigmaaldrich.com Many traditional synthetic methods, including nitration, are highly exothermic and require significant energy input for cooling to maintain safe operating temperatures and prevent the formation of unwanted byproducts.

Strategies to improve the energy efficiency of this compound synthesis include:

Catalyst Development: Utilizing highly active and selective catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), thereby reducing energy demand. oaepublish.com

Process Optimization: Shifting from conventional batch processing to continuous flow manufacturing can offer better heat management, improved safety, and greater energy efficiency.

Alternative Energy Sources: Exploring the use of alternative energy sources like microwave irradiation or sonication can sometimes accelerate reaction rates at lower bulk temperatures, leading to energy savings.

By focusing on energy-efficient protocols, the carbon footprint associated with the synthesis of this compound can be substantially lowered. rsc.org

Catalytic Methods for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. nih.govmdpi.com In the context of this compound production, moving from traditional stoichiometric reagents to catalytic methods is crucial for sustainability. The conventional nitration process uses a stoichiometric amount of sulfuric acid, which acts as both a catalyst and a solvent, leading to large volumes of acidic waste.

Modern research focuses on developing heterogeneous catalysts for nitration reactions. These catalysts offer several advantages:

Reusability: Solid catalysts, such as zeolites, sulfated metal oxides, or functionalized resins, can be easily separated from the reaction mixture by filtration and reused multiple times, drastically reducing waste.

Improved Selectivity: Well-designed catalysts can offer higher selectivity for the desired product (in this case, the meta-isomer, this compound), minimizing the formation of other isomers and over-nitrated byproducts.

Milder Conditions: Catalytic processes can often be run under less harsh conditions than their stoichiometric counterparts, contributing to energy savings and improved safety. mdpi.com

The development of an efficient, selective, and recyclable catalyst for the nitration of formanilide would represent a significant advancement in the sustainable production of this compound, aligning with the core principles of green chemistry. rsc.org

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.